Melting Point Differentiation: 2-Position vs. 1-Position Isomer
The melting point of 2-(4-chlorophenyl)naphthalene is significantly higher than that of its 1-position isomer, 1-(4-chlorophenyl)naphthalene (CAS 24382-97-6). This difference reflects the distinct crystal packing efficiency and intermolecular interactions arising from the positional substitution pattern on the naphthalene core [1] . The higher melting point of the 2-isomer confers greater thermal robustness during material processing and storage, a critical procurement consideration for applications involving thermal evaporation or elevated temperature conditions .
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 133–134 °C (in ethanol) |
| Comparator Or Baseline | 1-(4-Chlorophenyl)naphthalene: 151–155 °C |
| Quantified Difference | 14–21 °C lower for the 2-isomer |
| Conditions | Experimentally determined; solvent for 2-isomer: ethanol |
Why This Matters
A lower, more accessible melting point facilitates thermal evaporation processing for thin-film device fabrication while maintaining sufficient solid-state stability.
- [1] Molaid. 2-(4-Chlorophenyl)naphthalene. Physical Properties. View Source
